molecular formula C14H13ClN2 B2367632 4-(Indol-1-yl)aniline hydrochloride CAS No. 1431963-41-5

4-(Indol-1-yl)aniline hydrochloride

Cat. No. B2367632
CAS RN: 1431963-41-5
M. Wt: 244.72
InChI Key: LVGDFUPLIFKNGK-UHFFFAOYSA-N
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Description

“4-(Indol-1-yl)aniline hydrochloride” is a chemical compound with the CAS Number: 1431963-41-5 . It has a molecular weight of 244.72 and its IUPAC name is 4-(1H-indol-1-yl)aniline hydrochloride . It’s a useful research chemical .


Synthesis Analysis

The synthesis of indole derivatives, such as “4-(Indol-1-yl)aniline hydrochloride”, is a topic of ongoing research . Many methods start from ortho-substituted anilines, but more general approaches start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The InChI code for “4-(Indol-1-yl)aniline hydrochloride” is 1S/C14H12N2.ClH/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16;/h1-10H,15H2;1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-(Indol-1-yl)aniline hydrochloride” has a molecular weight of 244.72 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory activities .

Anticancer Activity

The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Anti-HIV Activity

Indole derivatives have been reported to have anti-HIV activity . A series of novel indolyl and oxochromenyl xanthenone derivatives were synthesized and their molecular docking studies were performed as an anti-HIV-1 .

Antimicrobial Activity

Indole derivatives possess antimicrobial activity . The indole nucleus has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helpful in developing new useful derivatives .

Antitubercular Activity

(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance . Therefore, the future directions for “4-(Indol-1-yl)aniline hydrochloride” could involve further exploration of its biological activities and development of new synthesis methods.

properties

IUPAC Name

4-indol-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2.ClH/c15-12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16;/h1-10H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGDFUPLIFKNGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Indol-1-yl)aniline hydrochloride

CAS RN

1431963-41-5
Record name 4-(1H-indol-1-yl)aniline hydrochloride
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